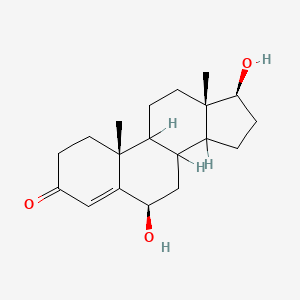

6beta-Hydroxy testosterone

Description

Significance as a Key Testosterone (B1683101) Metabolite in Steroid Metabolism

The metabolic conversion of testosterone to 6β-hydroxytestosterone represents a major pathway in the breakdown of this essential male sex hormone. caymanchem.comlipidmaps.org This hydroxylation reaction is predominantly carried out by members of the cytochrome P450 (CYP) superfamily of enzymes, particularly CYP3A4 and CYP3A5. caymanchem.comlipidmaps.org In fact, the formation of 6β-hydroxytestosterone can account for a substantial portion, estimated to be between 75-80%, of all testosterone metabolites produced by these enzymes. caymanchem.comlipidmaps.org

The expression and activity of CYP3A enzymes are influenced by various factors, including genetic predisposition and exposure to certain drugs, chemicals, and even glucocorticoids. caymanchem.comchemicalbook.com This variability can lead to differences in the rate of 6β-hydroxytestosterone formation among individuals. While it is a major metabolite, 6β-hydroxytestosterone is one of several hydroxylated derivatives of testosterone, with other forms including 2α-hydroxytestosterone and 2β-hydroxytestosterone. nih.gov

Prominence as a Cytochrome P450 Enzyme Probe Substrate in Mechanistic Studies

The formation of 6β-hydroxytestosterone from testosterone serves as a classic and widely used in vitro and in vivo marker for the activity of CYP3A4, the most abundant and important drug-metabolizing enzyme in the human liver. researchgate.netresearchgate.net Because testosterone is specifically and extensively metabolized to 6β-hydroxytestosterone by CYP3A4, measuring the rate of this conversion provides a reliable indication of the enzyme's functional capacity. researchgate.netresearchgate.net

This application is critical in drug development and clinical pharmacology for several reasons:

Drug-Drug Interaction Studies: Many new drug candidates are evaluated for their potential to inhibit or induce CYP3A4 activity. nih.govnih.gov By incubating a new drug with human liver microsomes and testosterone, researchers can determine if the drug alters the formation of 6β-hydroxytestosterone. nih.govnih.gov A decrease in its production suggests inhibition of CYP3A4, while an increase points to induction. nih.govoup.com This information is vital for predicting how a new drug might affect the metabolism of other drugs that are also substrates for CYP3A4.

Enzyme Kinetics: The reaction is used to determine key enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for CYP3A4. nih.gov These values provide fundamental information about the enzyme's affinity for the substrate and its catalytic efficiency.

Mechanistic Investigations: Detailed studies using isotopically labeled testosterone have provided profound insights into the chemical mechanism of CYP3A4-catalyzed hydroxylation. researchgate.netnih.gov For instance, research has shown that the enzyme specifically removes the hydrogen atom from the 6β position, demonstrating a high degree of stereoselectivity. researchgate.netnih.gov

The utility of the testosterone 6β-hydroxylation assay is underscored by its reproducibility and the development of sensitive analytical methods, such as UPLC/MS/MS, for detecting 6β-hydroxytestosterone. nih.govgoogle.com

Structure

3D Structure

Properties

Molecular Formula |

C19H28O3 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(6R,10R,13S,17S)-6,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,21-22H,3-8,10H2,1-2H3/t12?,13?,14?,16-,17+,18-,19+/m1/s1 |

InChI Key |

XSEGWEUVSZRCBC-LYHOAZQISA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CC[C@@H]2O)C[C@H](C4=CC(=O)CC[C@]34C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O |

Origin of Product |

United States |

Enzymology and Biosynthesis of 6beta Hydroxytestosterone

Primary Cytochrome P450 Isoforms Catalyzing 6β-Hydroxylation of Testosterone (B1683101)

The 6β-hydroxylation of testosterone is a hallmark reaction primarily mediated by the CYP3A subfamily of enzymes. However, other cytochrome P450 isoforms also contribute to this metabolic pathway, albeit to varying extents.

CYP3A Subfamily: CYP3A4, CYP3A5, and CYP3A7

The CYP3A subfamily is the most prominent group of enzymes involved in the 6β-hydroxylation of testosterone. nih.govnih.govcapes.gov.br

CYP3A4 is the principal enzyme responsible for testosterone 6β-hydroxylation in the human liver. nih.govresearchgate.net This reaction is so characteristic that it is often used as a prototypic assay to evaluate CYP3A4 activity. nih.govresearchgate.netdrugbank.com The enzyme exhibits considerable control over the stereochemistry of this process, selectively abstracting a hydrogen atom from the 6β position. nih.gov While CYP3A4 can hydroxylate testosterone at other positions, 6β-hydroxylation is the dominant pathway. nih.gov The catalytic activity of CYP3A4 can be influenced by genetic polymorphisms, with certain variants showing reduced testosterone hydroxylation capabilities. researchgate.net

CYP3A7 is the predominant CYP3A isoform in the fetal liver, where it plays a crucial role in steroid metabolism. reactome.orgoup.comeurospe.org It is responsible for the 6β-hydroxylation of testosterone during fetal development. reactome.org While CYP3A7 shares a high degree of sequence identity with CYP3A4, it generally exhibits lower catalytic activity for many shared substrates. drugbank.comreactome.orgwikipedia.org Following birth, there is a developmental shift from CYP3A7- to CYP3A4-predominant activity in the liver, which corresponds with a transition from dehydroepiandrosterone (B1670201) 16α-hydroxylation to testosterone 6β-hydroxylation as a primary metabolic pathway. mdpi.com

| Enzyme | Primary Role in Testosterone 6β-Hydroxylation | Key Characteristics |

|---|---|---|

| CYP3A4 | Major enzyme in adult liver | Prototypic reaction for its activity; subject to genetic polymorphism. nih.govresearchgate.netresearchgate.net |

| CYP3A5 | Contributes to metabolism, especially in certain populations | Activity comparable to CYP3A4 but typically lower expression. nih.govresearchgate.net |

| CYP3A7 | Primary fetal liver enzyme | Lower catalytic activity than CYP3A4; expression decreases after birth. drugbank.comreactome.orgmdpi.com |

Cytochrome P450 1B1 (CYP1B1)

Cytochrome P450 1B1 (CYP1B1) is another enzyme capable of catalyzing the 6β-hydroxylation of testosterone. portlandpress.comaacrjournals.org While estradiol (B170435) is its preferred substrate, CYP1B1 also metabolizes testosterone and progesterone (B1679170). portlandpress.comuniprot.orgnih.gov In addition to 6β-hydroxylation, CYP1B1 can also catalyze the 16α-hydroxylation of testosterone. portlandpress.com The metabolic activity of CYP1B1 is implicated in hormone-mediated physiological and pathological processes. aacrjournals.orgahajournals.org

Other Contributing Cytochrome P450 Enzymes (e.g., CYP2D6, CYP2C9, CYP2C19)

While the CYP3A subfamily and CYP1B1 are the primary drivers of testosterone 6β-hydroxylation, other CYP enzymes make minor contributions.

CYP2C9 has been shown to have testosterone 6β-hydroxylation activity, although it is significantly lower than that of CYP3A4. drugbank.comingentaconnect.comingentaconnect.com Some genetic variants of CYP2C9 exhibit higher testosterone 6β-hydroxylation activity than the wild-type enzyme. drugbank.com Testosterone can also act as an inhibitor of CYP2C9-mediated reactions. ingentaconnect.comingentaconnect.com

CYP2C19 is also involved in testosterone metabolism, though its primary role appears to be the oxidation of testosterone to androstenedione (B190577). nih.govdrugbank.com While some studies indicate that CYP2C19 variants can have progesterone 6β-hydroxylase activity, its direct contribution to testosterone 6β-hydroxylation is less pronounced compared to CYP3A4. ingentaconnect.comingentaconnect.comresearchgate.net

CYP2D6 generally shows very low activity for the 6β-hydroxylation of testosterone, estimated to be less than 5% of that catalyzed by CYP3A4. ingentaconnect.comingentaconnect.com Interestingly, some research has shown that mutations in CYP2D6 can introduce testosterone hydroxylase activity. nih.gov Testosterone has also been found to decrease CYP2D6 levels in certain cell lines. nih.gov

| Enzyme | Contribution to Testosterone 6β-Hydroxylation | Additional Notes |

|---|---|---|

| CYP2C9 | Minor contributor | Activity is less than 5% of CYP3A4; some variants have higher activity. drugbank.comingentaconnect.comingentaconnect.com |

| CYP2C19 | Minor contributor | Primarily oxidizes testosterone to androstenedione. nih.govdrugbank.comresearchgate.net |

| CYP2D6 | Negligible contributor | Activity is less than 5% of CYP3A4. ingentaconnect.comingentaconnect.com |

Regioselectivity and Stereoselectivity in Testosterone Hydroxylation

The hydroxylation of testosterone by cytochrome P450 enzymes is a highly specific process, both in terms of the position of the hydroxyl group on the steroid nucleus (regioselectivity) and its spatial orientation (stereoselectivity).

Positional and Stereochemical Specificity of 6β-Hydroxylation

The 6β-hydroxylation of testosterone is a clear example of the high degree of control that CYP enzymes exert over a chemical reaction. nih.gov CYP3A4, in particular, demonstrates remarkable stereoselectivity by exclusively removing the hydrogen atom from the 6β-position, not the 6α-position, and then inserting the hydroxyl group at the same β-face. nih.gov This specificity indicates that the enzyme's active site precisely orients the testosterone molecule for this specific reaction to occur. This enzymatic control is significant because, in non-enzymatic chemical oxidations of testosterone, 6β-hydroxylation is only a minor reaction, highlighting the enzyme's role in directing the outcome. nih.govresearchgate.net

Comparative Analysis of Hydroxylation at Alternative Positions (e.g., 2α, 2β, 15β, 16β, 1β, 11β)

While 6β-hydroxylation is a major metabolic pathway for testosterone, CYP enzymes can also hydroxylate it at several other positions.

2α- and 2β-hydroxylation: CYP3A enzymes can produce both 2α- and 2β-hydroxytestosterone. drugbank.comnih.gov Interestingly, while CYP3A4 and CYP3A5 primarily produce 6β-hydroxytestosterone, CYP3A7 shows a greater propensity for 2α-hydroxylation. drugbank.comnih.gov In silico docking studies suggest that testosterone binds differently in the active sites of CYP3A4 and CYP3A7, which could account for this difference in regioselectivity. drugbank.com

15β- and 16β-hydroxylation: These are also recognized metabolites of testosterone formed by human liver microsomes. nih.govebi.ac.uk Engineered variants of cytochrome P450 BM3 have been developed to selectively hydroxylate testosterone at the 15β position. nih.govacs.org

1β- and 11β-hydroxylation: 1β-hydroxytestosterone and 11β-hydroxytestosterone are also products of testosterone metabolism in human liver microsomes. nih.govebi.ac.uk The formation of 11β-hydroxytestosterone is primarily catalyzed by CYP3A4 and is a relatively minor pathway. nih.govebi.ac.uk

The ability of different CYP isoforms to hydroxylate testosterone at various positions underscores the flexibility and complexity of steroid metabolism. The specific pattern of hydroxylated metabolites can vary depending on the specific CYP enzymes present and their relative activities. nih.govnih.gov

| Hydroxylation Position | Primary Catalyzing Enzyme(s) | Significance |

|---|---|---|

| 6β | CYP3A4, CYP3A5, CYP3A7, CYP1B1 | Major metabolic pathway in adults and fetuses. nih.govreactome.orgportlandpress.com |

| 2α | CYP3A7 | More prominent with the fetal enzyme CYP3A7. drugbank.comnih.gov |

| 2β | CYP3A4, CYP3A5, CYP3A7 | A common but generally less abundant metabolite than 6β-OH-T. drugbank.comnih.gov |

| 15β | CYP3A4, Engineered P450 BM3 | A known metabolite, with engineered enzymes showing high selectivity. nih.govnih.govacs.org |

| 16β | CYP enzymes | One of several hydroxylation products. nih.govebi.ac.uk |

| 1β | CYP3A4 | A recognized but minor metabolite. nih.govebi.ac.uk |

| 11β | CYP3A4 | A minor metabolite formed in the liver. nih.govebi.ac.uk |

Enzyme Kinetics of 6beta-Hydroxylation Processes

The kinetics of the 6β-hydroxylation of testosterone provide insight into the efficiency and mechanism of the responsible enzymes, most notably CYP3A4.

The enzymatic conversion of testosterone to 6β-hydroxytestosterone by CYP3A4 often follows Michaelis-Menten kinetics, which describes the relationship between the substrate concentration and the reaction rate. nih.gov The key parameters of this model are K_m (the Michaelis constant) and V_max (the maximum reaction velocity). K_m reflects the substrate concentration at which the reaction proceeds at half its maximum speed and is an inverse measure of the enzyme's affinity for the substrate. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

However, the kinetics can be more complex. Some studies report that testosterone 6β-hydroxylation can exhibit sigmoidal kinetics (autoactivation), where the substrate itself appears to activate the enzyme, a phenomenon that can be described by the Hill equation. nih.govresearchgate.net These atypical kinetics are thought to arise from the large, flexible active site of CYP3A4, which may allow for the simultaneous binding of multiple substrate molecules. nih.govcapes.gov.br

The determination of K_m and V_max is typically conducted using in vitro systems such as human liver microsomes, recombinant CYP3A4 expressed in cellular systems, or reconstituted systems containing purified CYP3A4, its redox partner NADPH-cytochrome P450 reductase, and often cytochrome b5. nih.govresearchgate.net The K_m values for testosterone 6β-hydroxylation in reconstituted systems have been reported to be similar to those in human liver microsomes, suggesting the substrate-enzyme interaction is comparable. nih.gov However, V_max values can be significantly lower in reconstituted systems, indicating that factors beyond the primary enzyme-substrate affinity, such as the membrane environment and protein-protein interactions, are critical for achieving maximal velocity. nih.govresearchgate.net

Table 1: Michaelis-Menten Kinetic Parameters for Testosterone 6β-Hydroxylation This table presents kinetic data from a study using reconstituted systems with varying ratios of NADPH-cytochrome P450 oxidoreductase (OR) to CYP3A4, compared with human liver microsomes (HLM).

| System | OR/CYP3A4 Ratio | K_m (μM) | V_max (pmol/min/pmol CYP3A4) |

| Reconstituted System | High | 29.3 | 3.7 |

| Human Liver Microsomes | High | 23.2 | 44.2 |

| Reconstituted System | Low | 35.2 | 0.8 |

| Human Liver Microsomes | Low | 40.0 | 31.1 |

| Data sourced from a 2001 study in Research Communications in Molecular Pathology and Pharmacology. nih.gov |

The kinetic isotope effect (KIE) is a powerful tool used to probe enzymatic mechanisms by determining if the cleavage of a specific bond is a rate-limiting step in the reaction. portico.org This is achieved by replacing an atom at the site of bond-breaking with a heavier isotope and measuring the resulting change in reaction rate. For testosterone 6β-hydroxylation, this involves substituting the hydrogen atom at the 6β-position with deuterium (B1214612) (²H). nih.govexlibrisgroup.com

Determination of Michaelis-Menten Kinetic Parameters (K_m, V_max)

Influence of Protein-Protein Interactions in Reconstituted Enzyme Systems

The catalytic activity of CYP3A4 is critically dependent on its interactions with redox partner proteins, namely NADPH-cytochrome P450 reductase (CPR) and cytochrome b5. nih.gov These interactions are essential for the sequential transfer of two electrons from NADPH, which is required for oxygen activation and substrate hydroxylation. nih.govfrontiersin.org Reconstituted enzyme systems are invaluable for studying the specific roles and modulatory effects of these protein-protein interactions. nih.govacs.org

CPR is an obligatory electron donor for microsomal P450s. nih.gov The efficiency of testosterone 6β-hydroxylation is influenced by the molar ratio of CPR to CYP3A4, with optimal activity requiring an excess of CPR. nih.govscilit.com

Cytochrome b5 acts as a modulator of CYP3A4 activity. nih.gov For testosterone 6β-hydroxylation, cytochrome b5 has a stimulatory effect, increasing the V_max of the reaction. nih.govacs.org This stimulation is thought to occur via an allosteric mechanism or by facilitating the transfer of the second electron to the P450 heme center. nih.gov Studies have shown that both CYP3A4 and the related CYP3A5 exhibit a similar dependency profile on cytochrome b5 for optimal testosterone hydroxylation, with activity increasing until the amount of cytochrome b5 is significantly higher than that of the P450 enzyme. nih.govnih.gov The interaction between CYP3A4 and other P450 enzymes, forming heteromeric complexes, can also influence catalytic activity, although in one study, the presence of CYP2C9 did not appear to alter CYP3A4-mediated testosterone metabolism. nih.govacs.org

Metabolic Pathways and Regulatory Mechanisms in Research Models

In Vitro Metabolic Systems for 6-beta-Hydroxytestosterone Formation

A range of in vitro models are utilized to study the formation of 6-beta-hydroxytestosterone, each offering distinct advantages in mimicking the complex metabolic processes of the human body.

Human Liver Microsomes

Human liver microsomes (HLMs) are subcellular fractions containing the endoplasmic reticulum, where the majority of drug-metabolizing enzymes, including cytochrome P450s, are located. They are a standard tool for studying the kinetics of testosterone (B1683101) 6-beta-hydroxylation. nih.govnih.gov The primary enzyme responsible for this reaction is CYP3A4, with CYP3A5 also contributing. caymanchem.compharmgkb.org The formation of 6-beta-hydroxytestosterone is the major pathway of testosterone oxidation in HLMs, accounting for 75-80% of all metabolites formed. nih.gov

Kinetic studies in HLMs have determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for testosterone 6-beta-hydroxylation. For instance, one study reported Km values of 23.2 µM and 40.0 µM in two different HLM samples, while another found similar Km values for the production of 6-beta-hydroxytestosterone, 2-beta-hydroxytestosterone, and 15-beta-hydroxytestosterone. nih.govcapes.gov.br However, the Vmax and intrinsic clearance (CLint) were significantly higher for the formation of 6-beta-hydroxytestosterone compared to other metabolites. capes.gov.br

The kinetic parameters can vary depending on the experimental conditions and the specific HLM batch used. For example, in one set of experiments, the apparent Km and Vmax values for tritium (B154650) release from radiolabeled testosterone, which parallels 6-beta-hydroxylation, were found to be identical to those determined by HPLC analysis. nih.gov

Recombinant Cytochrome P450 Enzyme Systems

Recombinant cytochrome P450 (CYP) enzyme systems involve the expression of a single human CYP isoform in a host system, such as insect cells or bacteria. nih.govwiley.com This allows for the precise investigation of the role of individual enzymes in testosterone metabolism without the confounding presence of other CYPs found in HLMs. wiley.com

Kinetic analyses with recombinant enzymes have revealed differences in their catalytic efficiencies. For instance, the Vmax for 6-beta-hydroxylation is generally lower for CYP3A7 compared to CYP3A4 and CYP3A5. nih.gov One study determined the Km values for testosterone 6-beta-hydroxylation in reconstituted systems with high and low ratios of NADPH-cytochrome P450 oxidoreductase to CYP3A4 to be 29.3 µM and 35.2 µM, respectively. nih.govresearchgate.net However, the Vmax values in these reconstituted systems were considerably lower than those observed in human liver microsomes. nih.gov

| Enzyme System | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |

|---|---|---|---|

| Recombinant CYP3A4 (High OR/CYP3A4 ratio) | 29.3 | 3.7 | nih.gov |

| Recombinant CYP3A4 (Low OR/CYP3A4 ratio) | 35.2 | 0.8 | nih.gov |

| Recombinant CYP3A4 | - | - | pharmgkb.org |

| Recombinant CYP3A5 | - | - | pharmgkb.org |

Cultured Cell Lines (e.g., HepaRG cells, C3A cells, Hippocampal Neurons)

Cultured cell lines provide a more integrated system for studying metabolism, as they contain intact cells with both phase I and phase II metabolic enzymes. HepaRG cells, a human hepatic progenitor cell line, have been shown to maintain a high level of CYP450 activity and effectively metabolize testosterone. researchgate.netwiley.com Following treatment with testosterone, HepaRG cells produce a significant amount of 6-beta-hydroxytestosterone, along with other secondary metabolites. researchgate.netwiley.com In contrast, C3A cells, a subclone of the HepG2 cell line, exhibit much lower testosterone turnover and produce only minor metabolites. researchgate.netwiley.com

Studies have demonstrated that after induction with 1α,25-dihydroxy vitamin D3, Caco-2 cells, a human colon adenocarcinoma cell line, can express high levels of CYP3A4 and produce significant amounts of 6-beta-hydroxytestosterone from testosterone. nih.gov The kinetics of this reaction in intact Caco-2 monolayers were found to be similar to those in human intestinal microsomes. nih.gov The use of hippocampal neurons in studying testosterone metabolism has also been explored, although detailed findings on 6-beta-hydroxytestosterone formation in this specific cell type are less documented in the provided context.

Organ Slice Models (e.g., Liver and Intestinal Slices)

Precision-cut organ slices offer a unique in vitro model that preserves the natural tissue architecture, including all cell types and their interactions. nih.govorganslices.comresearchgate.net This allows for the study of metabolism in a more physiologically relevant environment compared to subcellular fractions or single-cell cultures. nih.gov

Liver slices from various species, including humans and rats, have been used to investigate testosterone metabolism. alspi.comnih.govtandfonline.comnih.gov These studies have shown that the liver is the primary site of testosterone metabolism, with 6-beta-hydroxytestosterone being a major metabolite. tandfonline.comnih.gov Interestingly, while testosterone metabolism is highest in liver slices, different organs exhibit distinct metabolic patterns. tandfonline.comnih.gov For instance, in rat liver slices, 6-beta-hydroxytestosterone formation is significantly higher than in intestinal slices. researchgate.net

Intestinal slices have also been utilized to study first-pass metabolism. researchgate.netnih.gov Both rat liver and intestinal slices demonstrate extensive metabolism of testosterone, producing several metabolites including androstenedione (B190577) and 6-beta-hydroxytestosterone. researchgate.net However, the rate of formation of certain metabolites can differ significantly between the two organs. researchgate.net

Hepatic Spheroid Models and Their Metabolic Competence

Three-dimensional (3D) cell culture models, such as hepatic spheroids, are gaining prominence in drug metabolism research as they more accurately mimic the in vivo physiology of the liver compared to traditional 2D cultures. nih.govacs.orgnih.gov These models allow for improved cell-cell and cell-matrix interactions, leading to enhanced and prolonged hepatocyte phenotype and functionality. acs.org

Hepatic spheroids have demonstrated metabolic competence, including the activity of cytochrome P450 enzymes. mdpi.com These 3D models are capable of performing key liver functions, such as urea (B33335) and albumin production, and exhibit high cytochrome P450 activity. mdpi.com While specific data on the kinetics of 6-beta-hydroxytestosterone formation in hepatic spheroids is not detailed in the provided context, their demonstrated metabolic capabilities suggest they are a promising tool for such investigations.

Enzyme Induction and Inhibition of 6-beta-Hydroxylase Activity

The activity of the enzymes responsible for 6-beta-hydroxylation of testosterone, primarily CYP3A4, can be modulated by various compounds, leading to either induction (increased enzyme activity) or inhibition (decreased enzyme activity).

Enzyme Induction: The expression of CYP3A4 can be induced by a variety of xenobiotics, including certain drugs and environmental chemicals. For example, rifampicin (B610482) is a well-known inducer of CYP3A4. wikigenes.orgnih.gov In human hepatocytes, co-administration of dexamethasone (B1670325) and phthalates like DEHP and MEHP has been shown to dramatically enhance the production of 6-beta-hydroxytestosterone, confirming CYP3A4 enzyme induction. oup.com Similarly, in precision-cut intestinal slices, rifampicin has been shown to induce CYP3A4 mRNA and increase the formation of 6-beta-hydroxytestosterone. nih.gov

Enzyme Inhibition: Conversely, many compounds can inhibit the activity of CYP3A4, leading to decreased formation of 6-beta-hydroxytestosterone. This is a critical consideration in drug development to avoid potential drug-drug interactions. Ketoconazole (B1673606) is a potent inhibitor of CYP3A4 and has been shown to inhibit the 6-beta-hydroxylation of testosterone in both human liver microsomes and recombinant CYP3A4 systems. pharmgkb.orgdrugbank.com Other compounds, such as certain organophosphorus pesticides like chlorpyrifos (B1668852), have also been identified as potent inhibitors of testosterone metabolism in HLMs, significantly reducing the formation of 6-beta-hydroxytestosterone. nih.gov The macrolide antibiotic erythromycin (B1671065) also acts as a competitive inhibitor of testosterone 6-beta-hydroxylation. nih.gov Interestingly, some substrates can exhibit complex kinetics, such as diazepam, which has been shown to inhibit the formation of 6-beta-hydroxytestosterone. nih.gov

| Modulator | Effect | Model System | Reference |

|---|---|---|---|

| Rifampicin | Induction | Hepatocytes, Intestinal Slices | wikigenes.orgnih.gov |

| Dexamethasone + Phthalates (DEHP, MEHP) | Induction | Human Hepatocytes | oup.com |

| Ketoconazole | Inhibition | Human Liver Microsomes, Recombinant CYP3A4 | pharmgkb.orgdrugbank.com |

| Chlorpyrifos | Inhibition | Human Liver Microsomes | nih.gov |

| Erythromycin | Inhibition (Competitive) | Human Liver Microsomes, Recombinant CYP3A4 | nih.gov |

| Diazepam | Inhibition | Recombinant CYP3A4 | nih.gov |

Modulatory Effects of Xenobiotics and Endobiotics on CYP3A Activity

The formation of 6β-hydroxytestosterone from testosterone is a primary metabolic pathway catalyzed by cytochrome P450 3A (CYP3A) enzymes, particularly CYP3A4. oup.comsigmaaldrich.com The activity of these enzymes is subject to modulation by a wide array of external compounds (xenobiotics) and internal molecules (endobiotics), which can significantly alter the rate of 6β-hydroxytestosterone production. This modulation can occur through induction or inhibition of CYP3A enzymes. nih.govnih.gov

Xenobiotics, including various drugs, pesticides, and environmental carcinogens, can influence CYP3A4 activity. nih.gov For instance, substances like phenobarbital (B1680315) are known to induce CYP3A expression, potentially leading to increased 6β-hydroxylation of testosterone. nih.gov Conversely, certain compounds can inhibit CYP3A4 activity. Grapefruit juice is a well-known inhibitor of CYP3A4, and its consumption can decrease the formation of 6β-hydroxytestosterone. The interaction of xenobiotics with CYP3A4 is complex and can be substrate-dependent. For example, bergamottin, a compound found in grapefruit juice, demonstrates reversible inhibition of CYP3A4, with different inhibitory constants (Ki) for different substrates like midazolam and testosterone. redalyc.org

Endobiotics, such as hormones and bile acids, also play a crucial role in regulating CYP3A activity. nih.gov Steroid hormones, for instance, can have a complex interplay with CYP3A enzymes. Progesterone (B1679170) has been shown to inhibit the CYP3A-mediated 6β-hydroxylation of testosterone, while testosterone can stimulate the 6β-hydroxylation of progesterone. mdpi.com This reciprocal regulation highlights the intricate homeostatic mechanisms involving steroid hormones and their metabolism. The expression and activity of CYP3A4 exhibit substantial interindividual variation, which is partly due to the transcriptional regulation by endobiotics and xenobiotics through nuclear receptors like the pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR). oup.comsrce.hr This variability can impact the homeostasis of endogenous steroids like testosterone. oup.com

The modulation of CYP3A activity by both xenobiotics and endobiotics has significant implications for drug metabolism and hormone balance. Altered CYP3A4 expression and activity due to exposure to various chemical inducers and inhibitors in medications, supplements, and diet can change the pharmacokinetics and pharmacodynamics of drugs that are CYP3A4 substrates. oup.com Furthermore, this modulation can affect the levels of endogenous steroids, which may have physiological consequences. acs.org

Investigation of Herb-Drug Metabolism Interactions

The potential for interactions between herbal medicines and conventional drugs is a significant area of research, with a major focus on the modulation of CYP3A enzymes. Many herbal constituents can act as either inhibitors or inducers of CYP3A4, the primary enzyme responsible for the 6β-hydroxylation of testosterone. nih.govnih.gov This modulation can lead to clinically relevant changes in the metabolism of co-administered drugs that are substrates of CYP3A4. nih.gov

In vitro studies using human liver microsomes are commonly employed to screen for the effects of herbal preparations on CYP3A4 activity, often using the formation of 6β-hydroxytestosterone from testosterone as a probe reaction. nih.govnih.gov For example, a study screening 50 Chinese herbal medicines identified several with significant inhibitory effects on CYP3A4. nih.gov Extracts of Scutellaria baicalensis (Huang Qin), Paeonia suffruticosa (Mu Dan Pi), and Spatholobus suberectus (Ji Shiee Terng) were found to be potent inhibitors. nih.gov Conversely, some herbal compounds have been shown to have little to no effect on testosterone metabolism. nih.gov

Further investigations into specific herbal extracts have provided more detailed insights into their inhibitory potential. For instance, methanolic and aqueous extracts of Moringa oleifera leaves have been shown to inhibit the 6β-hydroxylation of testosterone by CYP3A4 in human liver microsomes, with estimated IC50 values of 0.5 mg/ml and 2.5 mg/ml, respectively. nih.gov Similarly, extracts from Angelica dahurica (Baizhi) have demonstrated potent inhibition of CYP3A enzymes in rats. scirp.org The Chinese herb Styrax has also been found to potently inhibit CYP3A in both human and rat liver and intestinal microsomes, leading to significant increases in the plasma levels of orally administered CYP3A substrate drugs. frontiersin.org

The table below summarizes the inhibitory effects of various herbal extracts on CYP3A4-mediated 6β-hydroxytestosterone formation.

| Herbal Medicine | Scientific Name | Effect on CYP3A4 Activity | Reference |

| Huang Qin | Scutellaria baicalensis Geprgi | Remarkable Inhibition | nih.gov |

| Mu Dan Pi | Paeonia suffruticosa Andr. | Remarkable Inhibition | nih.gov |

| Ji Shiee Terng | Spatholobus suberectus Dunn. | Remarkable Inhibition | nih.gov |

| Huang Qi | Astragalus membranaceus [Fisch] Bge | Remarkable Inhibition | nih.gov |

| Xi Yi Hua | Magnolia biondii Pamp. | Moderate Inhibition | nih.gov |

| Moringa Leaf (Methanol Extract) | Moringa oleifera | Inhibition (IC50 = 0.5 mg/ml) | nih.gov |

| Moringa Leaf (Aqueous Extract) | Moringa oleifera | Inhibition (IC50 = 2.5 mg/ml) | nih.gov |

| Baizhi | Angelica dahurica | Potent Inhibition | scirp.org |

| Styrax | Styrax | Potent Inhibition | frontiersin.org |

These findings underscore the importance of considering potential herb-drug interactions, particularly when herbal remedies are used concurrently with drugs that have a narrow therapeutic index and are metabolized by CYP3A4. nih.gov

Comparative Metabolism of Testosterone and 6β-Hydroxylation Across Non-Human Species

Hepatic Cytochrome P450 Activities in Ruminants

In ruminant species, the liver plays a crucial role in the metabolism of testosterone, with 6β-hydroxylation being a significant pathway. nih.gov Studies comparing different ruminant species have revealed both similarities and differences in their hepatic cytochrome P450 (CYP) activities.

In male sheep, 6β-hydroxylation is the primary biotransformation pathway for testosterone, androstenedione, and progesterone. nih.gov Immunoinhibition and Western immunoblot experiments strongly suggest the involvement of a P450 enzyme from the IIIA subfamily in this process. nih.gov

A comparative study of male red deer, fallow deer, roe deer, and mouflon found that androstene-3,17-dione and 6β-hydroxytestosterone were the most important products of testosterone oxidation in the liver microsomes of all these species. nih.gov The highest CYP3A-dependent testosterone 6β-hydroxylase activity was observed in mouflons and fallow deer. nih.gov In contrast, roe deer exhibited a different pattern, with high activity of testosterone 2β-hydroxylase and lower production of androstene-3,17-dione. nih.gov

In cattle, CYP3A is considered the primary enzyme responsible for the 6β-hydroxylation of testosterone. tandfonline.com A study comparing Limousin and Piedmontese cattle breeds found significant differences in CYP3A content and activity, with Piedmontese cattle generally showing higher CYP3A-dependent enzyme activities. researchgate.net When comparing female cattle, goats, and sheep, the expression of the CYP3A apoprotein and some related enzyme activities were more pronounced in sheep. researchgate.net

The following table provides a comparative overview of testosterone metabolism in different ruminant species:

| Species | Primary Testosterone Metabolites | Key CYP Enzymes Implicated | Reference |

| Sheep (Male) | 6β-hydroxytestosterone | CYP3A subfamily | nih.gov |

| Red Deer (Male) | Androstene-3,17-dione, 6β-hydroxytestosterone | CYP3A | nih.gov |

| Fallow Deer (Male) | Androstene-3,17-dione, 6β-hydroxytestosterone (High activity) | CYP3A | nih.gov |

| Roe Deer (Male) | Testosterone 2β-hydroxylase (High activity), Androstene-3,17-dione (Lower production) | Not specified | nih.gov |

| Mouflon (Male) | Androstene-3,17-dione, 6β-hydroxytestosterone (High activity) | CYP3A | nih.gov |

| Cattle | 6β-hydroxytestosterone, 2β-hydroxytestosterone | CYP3A | tandfonline.comresearchgate.net |

These studies highlight the species- and even breed-specific differences in testosterone metabolism among ruminants, which can have implications for veterinary pharmacology and toxicology. researchgate.netvetres.org

Metabolic Profiles in Rodent Models (Mice, Rats)

Rodent models, particularly mice and rats, are extensively used to study testosterone metabolism. In male rats, the hepatic cytochrome P450 enzymes CYP3A and CYP2C11 are the predominant constitutive enzymes. nih.gov Testosterone 6β-hydroxylation is a key activity of CYP3A in rats. nih.gov Studies have shown that a purified cytochrome P-450 from the liver microsomes of phenobarbital-treated male rats exhibits high testosterone 6β-hydroxylation activity. nih.gov

The metabolic profile of testosterone can be influenced by various factors. For instance, a study on nutritionally obese rats found that obesity did not significantly alter the baseline activities of CYP3A, as measured by testosterone 6β-hydroxylation. nih.gov In vitro studies using rat liver microsomes have established optimal conditions for testosterone metabolism, with testosterone being metabolized to 6β-hydroxytestosterone. nih.gov

In mice, testosterone is also metabolized to 6β-hydroxytestosterone. sigmaaldrich.com Research has indicated that this metabolite, generated by the brain enzyme cytochrome P450 1B1 (CYP1B1), may play a role in angiotensin II-induced neurogenic hypertension. sigmaaldrich.com

The following table summarizes key findings on testosterone metabolism in rodent models:

| Rodent Model | Primary Testosterone Metabolite | Key CYP Enzymes Implicated | Key Findings | Reference |

| Rat (Male) | 6β-hydroxytestosterone | CYP3A, CYP2C11 | Obesity did not significantly affect baseline CYP3A activity. | nih.gov |

| Rat (Male) | 6β-hydroxytestosterone | Cytochrome P-450 (phenobarbital-inducible) | High testosterone 6β-hydroxylation activity observed with purified enzyme. | nih.gov |

| Mouse (Male) | 6β-hydroxytestosterone | CYP1B1 (in brain) | 6β-hydroxytestosterone may contribute to neurogenic hypertension. | sigmaaldrich.com |

These findings in rodent models provide valuable insights into the enzymatic pathways and regulation of testosterone metabolism, which can be relevant for understanding similar processes in humans.

Biotransformation in Aquatic Organisms (Fish, Daphnia magna)

Aquatic organisms have also been studied to understand the biotransformation of testosterone. In fish, the liver is a primary site of steroid metabolism, and the metabolic pathways can be influenced by exposure to xenobiotics. nih.gov

In the fathead minnow (Pimephales promelas), testosterone is metabolized into a variety of products, including 6β-hydroxytestosterone. nih.gov The profile of testosterone metabolites is similar between adult males, adult females, and juveniles, although juvenile fish tend to have higher weight-normalized rates of metabolite elimination. nih.gov In immature female rainbow trout, the major products of testosterone oxidation in liver microsomes are 6β-hydroxytestosterone, 16β-hydroxytestosterone, and androstenedione. researchgate.net Studies in other fish species like the winter flounder and Atlantic salmon have shown that testosterone metabolites are primarily conjugated with glucuronic acid and concentrated in the bile. nih.gov

The crustacean Daphnia magna is another important model organism for studying steroid metabolism. Daphnia magna can metabolize testosterone into several hydroxylated products, including 6β-hydroxytestosterone. osti.gov Changes in testosterone metabolism in daphnids have been used as sensitive indicators of exposure to endocrine-disrupting chemicals. researchgate.net For example, exposure to tributyltin (TBT), a marine biocide, was found to enhance the metabolism of testosterone in Daphnia magna. nih.gov

The table below summarizes the biotransformation of testosterone in selected aquatic organisms:

| Aquatic Organism | Identified Testosterone Metabolites | Key Findings | Reference |

| Fathead Minnow (Pimephales promelas) | 6β-hydroxytestosterone, androstenedione, 5α-dihydrotestosterone, androstanediols, 11-ketotestosterone, 16β-hydroxytestosterone | Juveniles have higher elimination rates than adults. | nih.gov |

| Rainbow Trout (Immature Female) | 6β-hydroxytestosterone, 16β-hydroxytestosterone, androstenedione | Major oxidative metabolites in liver microsomes. | researchgate.net |

| Winter Flounder (Pseudopleuronectes americanus) | Testosterone, 5β-dihydrotestosterone, 5β-androstane-3α,17β-diol | Metabolites are conjugated with glucuronic acid in bile. | nih.gov |

| Atlantic Salmon (Salmo salar) | Testosterone, 5β-dihydrotestosterone, 5β-androstane-3α,17β-diol, 5α-dihydrotestosterone | Metabolites are conjugated with glucuronic acid in bile. | nih.gov |

| Daphnia magna | 2α-, 16β-, 6β-, 6α-, 7α-, and 15α-hydroxytestosterone | Testosterone metabolism is a sensitive biomarker for xenobiotic exposure. | osti.gov |

These studies demonstrate that aquatic organisms possess the enzymatic machinery to metabolize testosterone, and this metabolism can be altered by environmental contaminants, highlighting the potential for endocrine disruption in aquatic ecosystems.

Impact of Genetic Polymorphisms on Testosterone Hydroxylation Pathways

Genetic variations, or polymorphisms, in the genes encoding CYP3A enzymes can significantly influence the rate of testosterone hydroxylation, leading to interindividual differences in steroid metabolism. mdpi.comsrce.hr These polymorphisms can affect enzyme expression levels and catalytic activity. nih.govresearchgate.net

Several single nucleotide polymorphisms (SNPs) have been identified in the CYP3A4 gene. nih.gov Some of these variants have been shown to have reduced catalytic activity compared to the wild-type enzyme. For example, the T363M and T185S variants of CYP3A4 exhibit lower testosterone 6β-hydroxylase activity. nih.gov This reduced activity appears to be due to lower protein expression or stability, as mRNA levels are not significantly different from the wild-type. nih.gov In contrast, the L293P variant has testosterone 6β-hydroxylase activity similar to the wild-type. nih.gov A comprehensive study of 40 CYP3A4 variants identified several with altered enzymatic activities for testosterone hydroxylation, providing insights into the mechanisms behind interindividual differences in drug metabolism. nih.gov

In contrast, CYP3A7, a fetal-specific P450, also metabolizes testosterone. It produces 2α-hydroxytestosterone in addition to 6β- and 2β-hydroxytestosterone. nih.gov The ratio of these metabolites can vary depending on the testosterone concentration. nih.gov

The following table summarizes the impact of some genetic polymorphisms on testosterone hydroxylation:

| Gene | Polymorphism | Effect on Testosterone Hydroxylation | Reference |

| CYP3A4 | T363M | Reduced 6β-hydroxylase activity (<40% of wild-type) | nih.gov |

| CYP3A4 | T185S | Reduced 6β-hydroxylase activity (<60% of wild-type) | nih.gov |

| CYP3A4 | L293P | Similar 6β-hydroxylase activity to wild-type | nih.gov |

| CYP3A5 | CYP3A51 vs. CYP3A53 | Limited contribution to overall hepatic 6β-hydroxylation in Caucasians | nih.gov |

The study of genetic polymorphisms in CYP3A enzymes is crucial for understanding the variability in drug response and the risk of adverse effects, as well as for elucidating the role of these enzymes in hormone homeostasis and disease susceptibility. oup.com

6beta Hydroxytestosterone As a Mechanistic Probe and Biomarker in Research

Utility in Assessing Cytochrome P450 Enzyme Activity

The measurement of 6beta-hydroxytestosterone (B48783) formation from testosterone (B1683101) is a widely accepted method for probing the function of CYP3A subfamily enzymes, which are crucial for the metabolism of a vast number of drugs and endogenous compounds.

The conversion of testosterone to 6beta-hydroxytestosterone is one of the most commonly used in vitro assays to assess the activity of CYP3A4, the most abundant P450 enzyme in the human liver. researchgate.netnih.gov This reaction's robustness and sensitivity make it a reliable method for characterizing CYP3A4 function in various experimental systems, including human liver microsomes (HLMs), primary human hepatocytes, and engineered cell lines. researchgate.netnih.gov In these systems, the rate of 6beta-hydroxytestosterone formation serves as a direct indicator of CYP3A4 catalytic activity. nih.govresearchgate.net

This assay is instrumental in studying drug-drug interactions. For instance, the inhibitory potential of a new chemical entity on CYP3A4 can be determined by measuring the reduction in 6beta-hydroxytestosterone formation in the presence of the test compound. Ketoconazole (B1673606) is a classic example of a potent inhibitor used as a control in such assays. nih.govnih.gov Conversely, the induction potential of drugs, such as rifampicin (B610482), can be evaluated by measuring the increase in 6beta-hydroxytestosterone production after treating hepatocytes with the inducer. nih.gov Studies have established reproducible enzyme kinetic parameters (Kₘ, Vₘₐₓ) for this reaction in human liver microsomes, further solidifying its role as a standard probe. nih.govcapes.gov.br The utility of this assay extends to various cell models, such as Caco-2 and HepaRG cells, which are used to investigate first-pass metabolism and hepatic drug processing. researchgate.netnih.govwiley.com

| In Vitro System | Application | Key Findings | Reference |

|---|---|---|---|

| Human Liver Microsomes (HLMs) | Enzyme kinetics, inhibition/induction studies | Reproducible Kₘ and Vₘₐₓ values. Used to test inhibition by ketoconazole and induction by rifampicin. | nih.gov |

| Primary Human Hepatocytes | CYP3A induction studies | Validated for assessing induction of CYP3A activity. | nih.gov |

| Caco-2 Cells (Intestinal Model) | First-pass metabolism studies | After induction, produced high levels of 6β-hydroxytestosterone (149.4 pmol/min/mg protein). | nih.gov |

| HepaRG Cells (Hepatic Model) | Drug metabolism profiling | Metabolized >50% of testosterone to 6β-hydroxytestosterone and other metabolites, outperforming C3A cells. | researchgate.netwiley.com |

CYP3A7 is the primary CYP3A enzyme expressed during fetal life. nih.govnih.gov Its capacity to produce 6beta-hydroxytestosterone is considerably lower than that of CYP3A4. oup.comnih.gov Research has shown that CYP3A7 preferentially produces other testosterone metabolites, particularly 2α-hydroxytestosterone. nih.govdrugbank.com This has led to suggestions that the metabolic ratio of 2α-hydroxytestosterone to 6beta-hydroxytestosterone could serve as a specific biomarker for CYP3A7 activity. nih.govresearchgate.net However, further studies have revealed that this ratio can vary depending on the substrate concentration, which may complicate its reliability as a consistent biomarker. nih.govdrugbank.comresearchgate.net

| Enzyme | Relative Activity in 6β-Hydroxytestosterone Formation | Primary Metabolite Profile | Reference |

|---|---|---|---|

| CYP3A4 | High | Major metabolite is 6β-hydroxytestosterone. | researchgate.netoup.com |

| CYP3A5 | Comparable to or lower than CYP3A4 | Contributes to 6β-hydroxytestosterone formation, but hepatic contribution is limited by lower expression. | nih.govoup.comoup.com |

| CYP3A7 | Significantly lower than CYP3A4 | Produces 2α-hydroxytestosterone as a predominant metabolite in addition to 6β-hydroxytestosterone. | oup.comnih.gov |

Established Probe for CYP3A4 Activity

Endogenous Biomarker Potential in Non-Clinical Research Settings

Beyond its use with exogenously added testosterone in in vitro assays, endogenous levels of 6beta-hydroxytestosterone can serve as a valuable biomarker, providing a non-invasive window into metabolic processes in vivo.

CYP3A4 is involved in the metabolism of numerous endogenous substances, including steroid hormones like cortisol. oup.com Cortisol is metabolized by CYP3A4 to 6β-hydroxycortisol. nih.govwikipedia.org The urinary ratio of 6β-hydroxycortisol to cortisol is often used as an endogenous biomarker to assess systemic CYP3A activity. nih.govresearchgate.net Similarly, endogenous 6beta-hydroxytestosterone, as a product of testosterone metabolism by CYP3A enzymes, reflects the activity of these pathways. oup.comoup.com The U.S. Food and Drug Administration (FDA) recommends testosterone as an endogenous biomarker for CYP3A4, with its metabolism to 6beta-hydroxytestosterone being the key reaction. oup.comoup.com Monitoring the levels of such endogenous metabolites allows for the assessment of basal CYP3A function and its modulation by various factors without the need to administer an external probe drug. researchgate.net

The formation of 6beta-hydroxytestosterone is a critical endpoint for in vitro studies designed to predict drug-drug interactions. By using human liver microsomes, researchers can screen compounds for their potential to inhibit or induce CYP3A4. For example, studies have shown that organophosphorus compounds like chlorpyrifos (B1668852) can cause significant, noncompetitive inhibition of 6beta-hydroxytestosterone formation, indicating a potential for clinically relevant drug interactions. capes.gov.br In contrast, compounds like pyridostigmine (B86062) bromide have been shown to increase the formation of 6beta-hydroxytestosterone, suggesting an activation mechanism. capes.gov.br Such in vitro assays are a cornerstone of preclinical drug development, helping to identify and characterize the interaction potential of new drug candidates early in the process. nih.gov

The role of 6beta-hydroxytestosterone has been investigated in non-clinical models of disease, providing insights into the mechanistic contribution of steroid metabolism to pathology. In a mouse model of angiotensin II-induced hypertension, 6beta-hydroxytestosterone, a metabolite formed by CYP1B1 in this context, was found to mediate renal dysfunction, fibrosis, and oxidative stress. nih.govresearchgate.net Administering 6beta-hydroxytestosterone to mice lacking the Cyp1b1 gene restored the damaging effects of angiotensin II on the kidney, suggesting the metabolite is a key player in the pathophysiology. nih.gov In another non-clinical model of chronic kidney disease (CKD) in rats, a reduction in CYP3A4 protein levels was observed, which correlated with significantly reduced formation of 6beta-hydroxytestosterone in liver microsomes. frontiersin.org These findings highlight the utility of measuring 6beta-hydroxytestosterone to assess enzyme function and understand its role in the mechanisms of disease.

Advanced Analytical Methodologies for 6beta Hydroxytestosterone Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental to the analysis of 6β-hydroxytestosterone, providing the necessary separation from testosterone (B1683101) and other structurally similar metabolites.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of 6β-hydroxytestosterone. sigmaaldrich.comresearchgate.net It is often employed to measure testosterone 6β-hydroxylase activity in biological samples like liver microsomes. sigmaaldrich.comnih.gov In a typical HPLC setup, a C18 column is used for the separation of 6β-hydroxytestosterone from other metabolites. google.com The detection is commonly performed using a UV detector at a wavelength of 242 nm or 254 nm. researchgate.netebi.ac.uk

One validated HPLC method demonstrated good specificity for the metabolite peak with a linear range of 0.156–5.000 ppm and acceptable precision and accuracy. researchgate.net The stability of the samples was also confirmed under various storage conditions. researchgate.net For instance, a method using a gradient elution of water and methanol (B129727) over 38 minutes at a flow rate of 0.7 mL/min has been successfully developed and validated for quantifying 6β-hydroxytestosterone in cell culture media. researchgate.net

| Parameter | Value | Reference |

| Column | C18 | google.com |

| Detection Wavelength | 242 nm / 254 nm | researchgate.netebi.ac.uk |

| Linear Range | 0.156–5.000 ppm | researchgate.net |

| Flow Rate | 0.7 mL/min | researchgate.net |

| Mobile Phase | Water:Methanol (gradient) | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and higher resolution due to the use of smaller particle size columns (typically 1.7 µm). A rapid and sensitive UPLC method was developed to simultaneously quantify seven monohydroxylated testosterone metabolites, including 6β-hydroxytestosterone, in rat liver microsomes. nih.gov This method achieved the resolution of all metabolites within a short 2.5-minute run time. nih.gov UPLC systems are often coupled with mass spectrometry for enhanced sensitivity and selectivity. google.comnih.gov

Mass Spectrometry (MS)-Based Approaches for Identification and Quantification

Mass spectrometry has become the gold standard for the definitive identification and highly sensitive quantification of 6β-hydroxytestosterone, often used in conjunction with liquid chromatography.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique for the quantification of 6β-hydroxytestosterone in various biological matrices, including human hepatocytes and serum. nih.govnih.gov This method offers high sensitivity and accuracy, with the ability to measure low concentrations of the analyte. nih.govnih.gov

A rapid and sensitive reverse-phase HPLC assay coupled with MS/MS has been described for determining 6β-hydroxytestosterone in human hepatocytes. nih.gov This method utilized an on-line sample enrichment process and achieved a limit of quantitation (LOQ) of 20 ng/ml with a 100 µl injection volume. nih.gov The linearity of the signal response was established in the range of 100-4000 ng/ml. nih.gov The precision of this method was demonstrated by low coefficients of variation for within-day (1.5-7.7%) and between-day (4.8-7.3%) measurements. nih.gov

Another LC-MS/MS method for analyzing the steroid metabolome in just 100 μl of serum was developed, showcasing high accuracy and reduced sample consumption. nih.gov This method employed derivatization to enhance detection in the positive electrospray ionization (ESI) mode. nih.gov

UPLC-MS/MS methods have also been developed, providing short analysis times, high sensitivity, and requiring only a small sample amount, making them suitable for measuring 6β-hydroxytestosterone concentrations in liver microsome incubation samples. google.com These methods often use a C18 chromatographic column and a gradient elution with mobile phases such as 0.1% aqueous formic acid and 0.1% formic acid in acetonitrile. google.com Detection is typically performed using positive ion multiple-reaction monitoring. google.com

| Parameter | Value | Reference |

| Technique | RP-HPLC-MS/MS | nih.gov |

| Matrix | Human Hepatocytes | nih.gov |

| Limit of Quantitation (LOQ) | 20 ng/ml | nih.gov |

| Linear Range | 100-4000 ng/ml | nih.gov |

| Within-day CV | 1.5-7.7% | nih.gov |

| Between-day CV | 4.8-7.3% | nih.gov |

Electrospray Ionization-Ion Trap Mass Spectrometry (ESI-IT-MS)

Electrospray Ionization-Ion Trap Mass Spectrometry (ESI-IT-MS) is another valuable tool for the analysis of steroids, including 6β-hydroxytestosterone. A rapid quantitative assay method combining fast gradient liquid chromatography with ESI-IT-MS was developed for the simultaneous determination of metabolites of several CYP450 probe substrates, including 6β-hydroxytestosterone for CYP3A4, in microsomal incubations. nih.gov This LC-MS-MS method, utilizing ESI-ion trap instrumentation, has been shown to improve throughput and cost-effectiveness in preclinical drug metabolism studies. nih.gov ESI-IT-MS is capable of performing multiple stages of fragmentation (MSn), which is particularly useful for the structural characterization of complex molecules. nih.gov

Accelerator Mass Spectrometry (AMS) for Tracer Studies

Accelerator Mass Spectrometry (AMS) is an ultra-sensitive technique that allows for the quantification of rare isotopes, most commonly carbon-14 (B1195169) (¹⁴C). openmedscience.comnih.gov In the context of 6β-hydroxytestosterone, AMS is used in tracer studies to investigate testosterone metabolism. drugbank.com By using ¹⁴C-labeled testosterone, researchers can trace its metabolic fate with exceptional precision, even at very low, physiologically relevant concentrations. nih.gov

A combination of HPLC-AMS analysis of incubations of [4-¹⁴C]testosterone with human liver microsomes has been used to identify and quantify various hydroxylated metabolites, confirming 6β-hydroxylation as the dominant pathway. drugbank.com This approach has also led to the discovery of previously undetected metabolites. drugbank.com AMS is particularly valuable in human studies, including microdosing, where it enables the assessment of drug metabolism and pharmacokinetics with minimal risk to volunteers due to the extremely low doses of radioactivity required. researchgate.netnih.gov The high sensitivity of AMS allows for the exploration of new drug candidates in human subpopulations safely. researchgate.net

Method Development and Validation for Robust Quantification

The development and validation of robust analytical methods are paramount for the accurate quantification of 6beta-hydroxytestosterone (B48783) in various biological matrices. This process ensures that the data generated are reliable and reproducible, which is critical for applications such as evaluating cytochrome P450 3A4 (CYP3A4) enzyme activity. researchgate.net

Optimization of Sample Preparation and Extraction Methods

The initial step in quantifying 6beta-hydroxytestosterone from biological samples, such as cell culture media or human hepatocyte incubations, involves meticulous sample preparation to remove interfering substances. researchgate.netnih.gov The goal is to isolate the analyte of interest and improve the sensitivity and specificity of the analytical method. nih.gov

Several extraction techniques have been optimized for this purpose. A common approach involves solvent extraction. One study found that among different solvents tested for extracting 6beta-hydroxytestosterone from cell culture media, methanol provided the highest crude extract recovery and yield. researchgate.net This method of deproteinization and extraction was subsequently used for further method validation. researchgate.net

Another advanced technique is the use of on-line solid-phase extraction (SPE). This method can be automated and significantly reduces sample preparation time from hours to minutes compared to conventional multi-step liquid-liquid extraction. nih.gov For instance, a rapid and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) assay utilized an on-line sample enrichment process with a BioTrap 500 MS extraction pre-column. nih.govresearchgate.net This approach not only streamlines the workflow but also leads to better recoveries for many testosterone metabolites. nih.gov The use of disposable extraction columns further facilitates the simultaneous processing of numerous samples and opens the possibility for full automation of the assay procedure. nih.gov

Mean recoveries of 6beta-hydroxytestosterone from a biological matrix like Dulbecco's modified Eagle medium were reported to be between 101.8% and 104.4% for samples at concentrations of 250, 500, and 1000 ng/ml, demonstrating the effectiveness of the extraction method. nih.govresearchgate.net

Validation Parameters: Specificity, Linearity, Precision, and Accuracy

Method validation is the process of confirming that an analytical procedure is suitable for its intended purpose. researchgate.net Key parameters that must be evaluated include specificity, linearity, precision, and accuracy. wjarr.comelementlabsolutions.com

Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. elementlabsolutions.com For 6beta-hydroxytestosterone, excellent specificity has been demonstrated in HPLC methods where the metabolite peak showed no interference from other compounds in the sample matrix. researchgate.net

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com To establish linearity, a minimum of five concentrations is typically recommended. europa.eu For the quantification of 6beta-hydroxytestosterone, linearity has been established in various concentration ranges depending on the specific method and matrix.

| Method | Matrix | Linear Range | Source |

|---|---|---|---|

| HPLC | Cell Culture Media | 0.156-5.000 ppm | researchgate.net |

| RP-HPLC-MS/MS | Human Hepatocytes (DMEM) | 100-4000 ng/ml | nih.govresearchgate.net |

| LC-MS | Tissue Culture Medium (TC199) | 0.01-4 µM (3 ng-1.2 µg/mL) | researchgate.net |

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is usually reported as the coefficient of variation (C.V.) and is assessed at two levels: repeatability (within-day precision) and intermediate precision (between-day precision). researchgate.net

Accuracy is the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is often expressed as the percentage of the nominal concentration.

Validation studies for 6beta-hydroxytestosterone quantification have demonstrated that the precision and accuracy are within acceptable criteria, which is typically a C.V. of less than 15%. researchgate.net A study using an RP-HPLC method with mass spectrometric detection in human hepatocytes reported the following precision and accuracy data: nih.gov

| Parameter | Concentration (ng/ml) | Within-Day C.V. (%) | Between-Day C.V. (%) | Within-Day Accuracy (%) | Between-Day Accuracy (%) | Source |

|---|---|---|---|---|---|---|

| Precision & Accuracy | 250 | 1.5-7.7 | 4.8-7.3 | 87.7-106.1 | 98.8-102.5 | nih.gov |

| 500 | 1.5-7.7 | 4.8-7.3 | 87.7-106.1 | 98.8-102.5 | ||

| 1000 | 1.5-7.7 | 4.8-7.3 | 87.7-106.1 | 98.8-102.5 |

Considerations for Analyte Stability in Biological and Analytical Samples

The stability of 6beta-hydroxytestosterone in biological matrices and prepared analytical samples is a critical factor for ensuring the reliability of quantitative results. Stability studies are conducted to determine how storage conditions and sample handling procedures affect the concentration of the analyte over time.

Research has shown that 6beta-hydroxytestosterone is sufficiently stable under various storage and sample preparation conditions. nih.gov One study reported specific stability data for samples in cell culture media: researchgate.net

Autosampler Stability: Stable for 24 hours. researchgate.net

Short-term Storage: Stable for up to 5 days in a chiller at 4°C. researchgate.net

Long-term Storage: Stable for up to one month in a freezer at -20°C. researchgate.net

Furthermore, the analyte has been found to be stable through freeze and thaw cycles, with no significant deviations in concentration observed between measurements taken before and after these cycles. nih.govresearchgate.net This robust stability profile ensures that sample integrity is maintained from collection through to final analysis.

Strategic Utilization of Internal Standards in Quantitative Assays

In quantitative analytical chemistry, particularly in chromatography-mass spectrometry-based assays, an internal standard (IS) is a compound added to samples, calibrators, and controls at a known and constant concentration. Its purpose is to correct for the loss of analyte during sample processing and to compensate for variability in instrument response. nih.gov

The ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable by the detector, most commonly due to a difference in mass. For 6beta-hydroxytestosterone quantification, a stable isotope-labeled version of the analyte is the preferred choice. 6beta-Hydroxytestosterone-d3 , a deuterated analog, is frequently used as an internal standard. nih.govcerilliant.com It co-elutes with the unlabeled analyte but is readily differentiated by a mass spectrometer due to its higher molecular weight, allowing for accurate correction of the analyte's signal. nih.gov

In some methods, other structurally related compounds have also been utilized as internal standards. For example, an RP-HPLC assay for determining 6beta-hydroxytestosterone in human hepatocytes employed corticosterone as the internal standard. nih.govresearchgate.net In another instance, brocasipal was used as the internal standard in a UPLC/MS/MS method for detecting the concentration of 6beta-hydroxytestosterone in liver microsomes. google.com

The use of an appropriate internal standard is a key strategy for enhancing the precision and accuracy of the quantification, as the ratio of the analyte's response to the internal standard's response is used for constructing the calibration curve and calculating the concentration of the analyte in unknown samples. nih.gov

Mechanistic Studies and Molecular Interactions in 6beta Hydroxylation

Characterization of Substrate Binding Modes and Enzyme Active Site Interactions

In silico Docking Studies (e.g., Testosterone (B1683101) with CYP3A4/CYP3A7)

In silico docking studies have been instrumental in visualizing and understanding the binding of testosterone within the active sites of CYP3A4 and its fetal counterpart, CYP3A7. nih.govnih.gov These studies reveal distinct binding modes that correlate with the observed differences in their metabolic profiles. nih.govnih.gov

For CYP3A4, the most energetically favorable docking pose places testosterone in an orientation where the C6β position is optimally positioned for hydroxylation. nih.govresearchgate.net In this conformation, the methyl groups of testosterone are directed towards the heme iron, facilitating the oxidation at the 6β-position. nih.govnih.govresearchgate.net This preferred binding mode explains why 6β-hydroxytestosterone is the major metabolite of testosterone metabolism by CYP3A4. nih.govchemrxiv.org

In contrast, docking simulations with a homology model of CYP3A7 reveal a different, more energetically favorable binding orientation for testosterone. nih.gov In the CYP3A7 active site, the testosterone molecule is positioned with its methyl groups away from the heme iron. nih.govnih.govresearchgate.net This orientation favors an oxidation event at the C2α position, which is consistent with experimental findings that 2α-hydroxytestosterone is a significant metabolite produced by CYP3A7. nih.govnih.govfrontiersin.org These computational models suggest that significant structural differences exist between the active sites of CYP3A4 and CYP3A7, leading to alternative binding modes and, consequently, different regioselectivity of hydroxylation. nih.govnih.govresearchgate.net

Hydrogen bonding plays a significant role in stabilizing the substrate within the active site. In CYP3A4, testosterone can form hydrogen bonds with surrounding water molecules. mdpi.com The interaction with these water molecules, along with key amino acid residues, helps to correctly orient the substrate for catalysis. mdpi.com

| Enzyme | Predominant Testosterone Metabolite | Key Docking Observations |

| CYP3A4 | 6β-hydroxytestosterone | Testosterone's methyl groups are directed towards the heme iron, favoring C6β oxidation. nih.govnih.govresearchgate.net |

| CYP3A7 | 2α-hydroxytestosterone | Testosterone's methyl groups are positioned away from the heme iron, favoring C2α oxidation. nih.govnih.govresearchgate.net |

Elucidation of the Role of Specific Amino Acid Residues in Enzyme Catalysis

Specific amino acid residues within the active site of cytochrome P450 enzymes play a crucial role in substrate recognition, binding, and the catalytic process of hydroxylation. Site-directed mutagenesis studies have been pivotal in identifying these key residues and understanding their function.

In CYP3A4, several amino acid residues have been identified as important for testosterone metabolism. For instance, Ser119 has been shown to influence the regioselectivity of testosterone hydroxylation. acs.org Mutations of Ser119 to hydrophobic residues can shift the primary site of hydroxylation from the 6β-position to the 2β-position, highlighting the role of this residue in directing the substrate's orientation. acs.org The loss of the hydrogen bond between Ser119 and the substrate is thought to be responsible for this change in regioselectivity. acs.org

Furthermore, residues such as Arg105, Arg106, Ile301, and Glu308 have been implicated in forming hydrogen bonds with substrates like testosterone, thereby anchoring them in the active site. mdpi.com Alanine 305 is another critical residue; its mutation to a bulkier phenylalanine (A305F) significantly reduces the Vmax for testosterone 6β-hydroxylase activity and increases the S50, suggesting that this residue affects the accessibility of the catalytic center. acs.org Conversely, the A305S mutation was found to increase testosterone 6β-hydroxylase activity. acs.org

Studies involving cassette and site-directed mutagenesis have also identified residues 369, 370, and 373 as important for determining substrate specificity in CYP3A4. acs.org While mutations at these sites still primarily yielded 6β-hydroxytestosterone, they altered the formation of other minor metabolites, indicating their role in fine-tuning the enzyme's catalytic activity. acs.org For example, substituting Leu-373 with His led to the production of a new testosterone metabolite. acs.org

The interaction of testosterone with phenylalanine clusters at the "roof" of the active pocket through hydrophobic interactions also contributes to its binding. mdpi.com The collective influence of these and other residues creates a specific microenvironment within the active site that dictates the precise positioning of testosterone for 6β-hydroxylation.

| Residue (CYP3A4) | Role in Testosterone 6β-Hydroxylation | Effect of Mutation |

| Ser119 | Influences regioselectivity. acs.org | Mutation to hydrophobic residues shifts hydroxylation to the 2β-position. acs.org |

| Ala305 | Affects catalytic center accessibility. acs.org | A305F mutation reduces Vmax and increases S50; A305S mutation increases Vmax. acs.org |

| Ile369 | Contributes to substrate specificity. acs.org | I369V mutation suppresses progesterone (B1679170) 16α-hydroxylase activity, while primarily maintaining 6β-hydroxylation of testosterone. acs.org |

| Ala370 | Contributes to substrate specificity. acs.org | A370V mutation enhances progesterone 16α-hydroxylation, while primarily maintaining 6β-hydroxylation of testosterone. acs.org |

| Leu373 | Contributes to substrate specificity. acs.org | L373H mutation results in the formation of a new testosterone metabolite. acs.org |

Stereochemical Control of Hydroxylation by Cytochrome P450 Enzymes

Cytochrome P450 enzymes exhibit remarkable stereoselectivity in their reactions, and the 6β-hydroxylation of testosterone is a prime example of this control. nih.gov This stereospecificity is a direct consequence of the precise orientation of the substrate within the enzyme's active site.

Studies using isotopically labeled testosterone have definitively shown that CYP3A4 exclusively abstracts the 6β-hydrogen atom, not the 6α-hydrogen. nih.govexlibrisgroup.com Following this hydrogen abstraction, the oxygen atom is rebounded only to the β-face of the steroid. nih.govexlibrisgroup.com This demonstrates a high degree of stereochemical control, ensuring the formation of only the 6β-hydroxytestosterone isomer.

The enzyme's architecture imposes strict constraints on the substrate, preventing it from tumbling or rotating within the active site during the catalytic cycle. This rigid positioning is crucial for the observed stereoselectivity. While CYP3A4 possesses regioselective flexibility, allowing it to hydroxylate testosterone at multiple positions, the formation of 6β-hydroxytestosterone is highly stereospecific. chemrxiv.orgnih.gov

The fact that 6β-hydroxylation is the major reaction, even though it is not the dominant outcome in thermodynamically controlled, non-enzymatic oxidations of testosterone, underscores the profound control the enzyme exerts over the reaction's course. nih.govexlibrisgroup.comresearchgate.net This control is a hallmark of enzymatic catalysis, distinguishing it from simple chemical reactions.

Application of Deuterium (B1214612) Isotope Effects to Delineate Hydroxylation Mechanisms

The use of deuterium-labeled substrates has been a powerful tool for elucidating the mechanistic details of enzymatic reactions, including the 6β-hydroxylation of testosterone by CYP3A4. nih.govexlibrisgroup.com By measuring the kinetic isotope effect (KIE)—the change in reaction rate when a hydrogen atom is replaced by a deuterium atom—researchers can gain insights into the rate-limiting steps of the catalytic cycle.

For the 6β-hydroxylation of testosterone, studies using 6β-deuterated and 6β-tritiated testosterone have revealed a large apparent intrinsic KIE of 15. nih.govexlibrisgroup.comnih.gov Such a large value is consistent with a mechanism that involves the abstraction of a hydrogen atom as a key step. nih.govexlibrisgroup.com

Interestingly, the substitution of the 6β-hydrogen with deuterium can lead to "metabolic switching," where the enzyme hydroxylates the testosterone molecule at other positions. nih.govexlibrisgroup.com This phenomenon further highlights the intricate balance of factors that determine the regioselectivity of CYP3A4.

Reaction dynamics calculations have also been employed to study the 6β-hydrogen abstraction, indicating that quantum tunneling contributes to the reaction, although it only has a modest effect on the kinetic isotope effects. researchgate.net

| Isotope Effect Measurement | Value | Mechanistic Implication |

| Apparent Intrinsic Kinetic Isotope Effect ((D)k) | 15 nih.govexlibrisgroup.comnih.gov | Consistent with an initial hydrogen atom abstraction mechanism. nih.govexlibrisgroup.com |

| Deuterium Isotope Effects on kcat and kcat/Km (non-competitive) | 2-3 nih.govexlibrisgroup.comexlibrisgroup.com | Indicates that C-H bond breaking is not the dominant rate-limiting step in the overall reaction. nih.govexlibrisgroup.com |

Future Directions in Academic Research on 6beta Hydroxytestosterone

Comprehensive Elucidation of Minor Metabolic Pathways and Novel Metabolites

While the conversion of testosterone (B1683101) to 6beta-hydroxytestosterone (B48783) by cytochrome P450 enzymes is a major metabolic route, future research will increasingly focus on identifying and characterizing less prominent pathways and novel metabolites. nih.govresearchgate.net The human body's metabolic machinery is complex, and other hydroxylation products are known to be formed, albeit in smaller quantities. researchgate.netebi.ac.uk A thorough investigation of these minor pathways is crucial for a complete picture of testosterone metabolism and its regulation.

Research has already identified several other hydroxylated metabolites of testosterone, including 2alpha-hydroxytestosterone, 2beta-hydroxytestosterone, 11beta-hydroxytestosterone (B1222036), 15beta-hydroxytestosterone, and 16alpha-hydroxytestosterone. nih.govebi.ac.uknih.gov For instance, the CYP3A7 enzyme, prevalent in fetal livers, is known to produce substantial amounts of 2alpha-hydroxytestosterone alongside 6beta-hydroxytestosterone. nih.govresearchgate.net Similarly, 11beta-hydroxytestosterone was identified as a previously unrecognized minor metabolite formed by human liver microsomal enzymes, primarily CYP3A4. ebi.ac.uk Understanding the formation and potential biological activities of these and other yet-to-be-discovered metabolites will be a key research avenue. This involves using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry to detect and quantify these low-abundance compounds in various biological matrices. ebi.ac.uk

Table 1: Known Minor Metabolites of Testosterone

| Metabolite | Forming Enzyme(s) (Primarily) | Source |

|---|---|---|

| 2alpha-Hydroxytestosterone | CYP3A7 | nih.gov, researchgate.net |

| 2beta-Hydroxytestosterone | CYP3A subfamily | nih.gov, researchgate.net |

| 11beta-Hydroxytestosterone | CYP3A4, CYP2C9, CYP2C19 | ebi.ac.uk |

| 15beta-Hydroxytestosterone | CYP3A subfamily | researchgate.net |

| 16alpha-Hydroxytestosterone | Cytochrome P450 1B1 | nih.gov |

| Androstenedione (B190577) | CYP3A subfamily | nih.gov, ebi.ac.uk |

Development of Advanced in Vitro and In silico Modeling for Predictive Enzyme-Substrate Interactions

To predict how enzymes like CYP3A4 interact with substrates to produce 6beta-hydroxytestosterone, researchers are developing more sophisticated in vitro (laboratory-based) and in silico (computer-based) models. Future work will move beyond static models to dynamic simulations that can more accurately represent the flexibility of enzymes and the complexity of their interactions within a cellular environment.

In silico docking studies have already provided significant insights, revealing, for example, that testosterone binds differently to the active sites of CYP3A4 and CYP3A7. nih.gov In CYP3A4, the orientation favors the observed 6beta-hydroxylation, whereas in CYP3A7, a different binding mode promotes 2alpha-hydroxylation. nih.gov Future modeling will likely incorporate machine learning and artificial intelligence to predict enzyme-substrate interactions with greater accuracy, even for enzymes and substrates that have not been experimentally tested. mdpi.com These models will need to account for the substantial influence of factors like the genetic variants of partner proteins, such as P450 oxidoreductase (POR), which can alter the catalytic activity of CYP3A4 in a substrate-specific manner. nih.gov

Advanced in vitro models are also a key area of development. This includes the use of engineered cell lines that express specific CYP enzymes and the creation of complex, three-dimensional cell culture systems that better mimic the architecture and function of human tissues like the liver. researchgate.netacs.org Such systems could eventually provide more reliable preclinical data on drug and steroid metabolism. acs.org